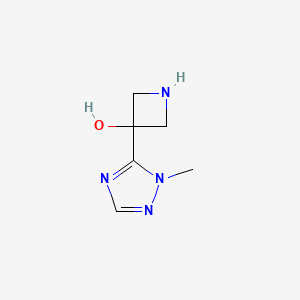
3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidin-3-ol” is a derivative of 1,2,4-triazole, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .
Molecular Structure Analysis
The molecular structure of “this compound” would likely include a 1,2,4-triazole ring attached to an azetidine ring at the 3-position. The 1,2,4-triazole ring would have a methyl group attached at the 1-position .Applications De Recherche Scientifique
Synthesis and Biological Activities
The synthesis of 1,2,4-triazole derivatives, including compounds like 3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidin-3-ol, has been explored for their potential in developing new drugs with diverse biological activities. These compounds have been studied for their anti-inflammatory, antiplatelet, antimicrobial, antitumoral, and antiviral properties, along with activity against neglected diseases (Ferreira et al., 2013). The preparation methods and structural variations of these triazoles highlight the importance of finding efficient synthetic approaches that consider green chemistry and sustainability.
Synthetic Routes and Applications
Significant attention has been directed towards developing novel synthetic routes for 1,4-disubstituted 1,2,3-triazoles, demonstrating their broad spectrum of biological activities and applications in drug discovery, bioconjugation, and material science (Kaushik et al., 2019). These studies emphasize the need for innovative synthetic methods that can pave the way for the development of new biologically active 1,2,3-triazoles.
Anticancer Potential
The anticancer potential of 1,2,3-triazole-containing hybrids has been a focal point of recent research, with several studies highlighting their efficacy against various cancer types. The mechanism of action often involves the inhibition of DNA gyrase, topoisomerase IV, and other targets critical for cancer cell proliferation. These findings suggest that 1,2,3-triazole and its derivatives, including this compound, could be promising candidates for anticancer drug development (Xu, Zhao, & Liu, 2019).
Antimicrobial and Antifungal Applications
Research on azole derivatives, particularly those containing the 1,2,4-triazole moiety, has demonstrated significant advances as potent antibacterial and antifungal agents. These compounds have shown promising results against resistant strains of bacteria and fungi, offering a potential solution to the growing concern of antimicrobial resistance (Emami et al., 2022).
Orientations Futures
The future directions for the study of “3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidin-3-ol” could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications. Given the known properties of 1,2,4-triazole derivatives, it could be of interest in the fields of medicinal chemistry and drug discovery .
Propriétés
IUPAC Name |
3-(2-methyl-1,2,4-triazol-3-yl)azetidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-10-5(8-4-9-10)6(11)2-7-3-6/h4,7,11H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHPMJHVJNULNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)C2(CNC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[4-(Naphthalene-2-sulfonamido)phenyl]formamido}acetic acid](/img/structure/B2749553.png)
![(2-Fluorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2749554.png)
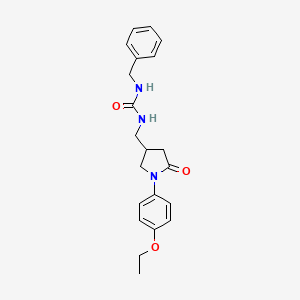
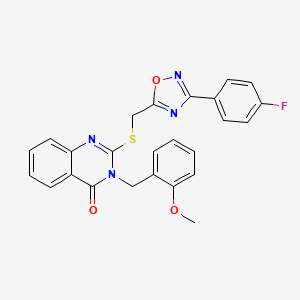
![Tert-butyl 1-[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2749560.png)
![2-Chloro-N-[(1-ethylcyclobutyl)methyl]-N-(1,2-oxazol-3-ylmethyl)acetamide](/img/structure/B2749561.png)
![2-[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2749566.png)
![4-(3-fluorophenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2749567.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2749569.png)
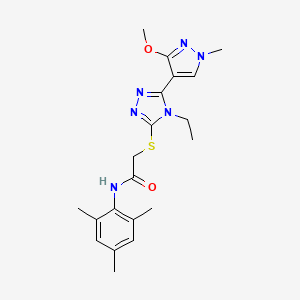
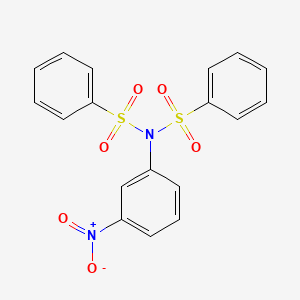
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2749573.png)
![4-methoxy-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B2749574.png)
